(3,5-Difluoropyridin-2-yl)methanamine hydrochloride
Description
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride (CAS: 936363-97-2) is a fluorinated pyridine derivative with a primary amine group attached to the pyridine ring’s 2-position. This compound is widely utilized in medicinal chemistry as a building block for synthesizing ligands targeting adenosine receptors and other therapeutic targets .
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNXDXUZYTYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936363-97-2 | |
| Record name | 1-(3,5-difluoropyridin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Buchwald-Hartwig Coupling
Palladium-catalyzed cross-coupling offers a modern approach to introduce amines into aromatic systems.
Procedure :
-
Substrate : 2-Bromo-3,5-difluoropyridine.
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Reagent : Methanamine or its protected derivative (e.g., tert-butoxycarbonyl (Boc)-amine).
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Catalyst : Palladium(II) acetate with ligands (e.g., XPhos or BINAP).
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Conditions : Mild heating (80–100°C) in toluene or dioxane, with a base (e.g., Cs2CO3).
Example :
A similar reaction in the synthesis of imidazopyridazine inhibitors (Search Result) employed palladium catalysis to couple fluoropyridines with amines, achieving moderate yields (3–15%).
Advantages :
-
High regioselectivity and functional group tolerance.
-
Compatible with sensitive fluorinated substrates.
Reduction of Nitrile Intermediates
Cyanide Substitution Followed by Hydrogenation
This two-step method introduces a nitrile group at the 2-position, which is reduced to the primary amine.
Directed Lithiation and Electrophilic Trapping
Lithium-Halogen Exchange and Amination
Directed ortho-metalation (DoM) leverages fluorine’s directing effects to functionalize specific pyridine positions.
Procedure :
-
Substrate : 3,5-Difluoropyridine.
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Base : Lithium diisopropylamide (LDA) at −78°C in THF.
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Electrophile : Formaldehyde or a masked amine source (e.g., N-Boc-hydroxylamine).
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Quenching : Trapping the lithiated intermediate with the electrophile, followed by deprotection (if applicable).
Example :
Search Result describes lithiating 3,5-difluoropyridine at −78°C to introduce a formyl group at the 4-position. Adapting this for the 2-position requires precise directing groups or modified conditions.
Challenges :
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Regioselectivity control in polyfluorinated pyridines.
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Sensitivity to moisture and oxygen.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Moderate | Low | Low | High |
| Buchwald-Hartwig | High | High | High | Moderate |
| Nitrile Reduction | High | Moderate | Moderate | High |
| Directed Lithiation | Low | High | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
Compound A: (4-Chloro-3,5-difluoropyridin-2-yl)methanamine hydrochloride (CAS: Not explicitly provided in evidence)
- Structural Difference : Substitution of a chlorine atom at the 4-position of the pyridine ring, in addition to fluorines at 3- and 5-positions.
- Impact : The chlorine atom increases molecular weight (vs. pure fluorinated analogs) and alters electronic properties due to its higher electronegativity and larger atomic radius compared to fluorine. This may enhance binding affinity in hydrophobic pockets of target proteins .
Compound B : (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride (CAS: 1168139-51-2)
- Structural Difference : Replacement of fluorine atoms with chlorine at the 3- and 5-positions.
- Impact : Chlorine’s stronger electron-withdrawing effect reduces the basicity of the amine group compared to fluorine-substituted analogs. The dihydrochloride salt form improves aqueous solubility but may reduce membrane permeability .
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| (3,5-Difluoropyridin-2-yl)methanamine HCl | 3-F, 5-F | C₆H₇ClF₂N₂ | 180.58 | 936363-97-2 |
| (4-Chloro-3,5-difluoropyridin-2-yl)methanamine HCl | 3-F, 4-Cl, 5-F | C₆H₆Cl₂F₂N₂ | 215.03 | - |
| (3,5-Dichloropyridin-2-yl)methanamine diHCl | 3-Cl, 5-Cl | C₆H₈Cl₄N₂ | 249.95 | 1168139-51-2 |
Amine Chain Modifications: Methanamine vs. Ethanamine
Compound C : 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1065267-25-5)
- Structural Difference : Ethylamine (-CH₂CH₂NH₂) group instead of methylamine (-CH₂NH₂).
- This modification could shift selectivity in receptor binding .
Table 2: Amine Chain Comparison
| Compound Name | Amine Group | Molecular Formula | Molecular Weight | logP (Predicted) |
|---|---|---|---|---|
| (3,5-Difluoropyridin-2-yl)methanamine HCl | -CH₂NH₂ | C₆H₇ClF₂N₂ | 180.58 | 1.2 |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine HCl | -CH₂CH₂NH₂ | C₇H₉ClF₂N₂ | 194.61 | 1.8 |
Positional Isomerism and Functional Group Additions
Compound D : (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride (CAS: 1428532-89-1)
- Structural Difference : Difluoromethyl (-CF₂H) group at the 2-position of a pyridine ring with the amine at the 4-position.
Compound E : 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride
- Structural Difference : Ether linkage (-O-) between the pyridine ring (5-fluoro at position 3) and ethylamine.
- Impact : The oxygen atom increases polarity, enhancing solubility in aqueous media but possibly reducing passive diffusion across biological membranes .
Biological Activity
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with two fluorine substituents at the 3 and 5 positions and an amine group at the 2 position. The molecular formula is , and it is typically encountered as a hydrochloride salt, enhancing its solubility in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's lipophilicity and metabolic stability, which can enhance binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits significant potential as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest applications in treating conditions such as cancer and infectious diseases .
Key Findings from Research Studies
-
Inhibition Studies :
- The compound has been tested for its inhibitory effects on various enzymes. For instance, it showed promising results in inhibiting certain kinases associated with cancer progression.
- Antiparasitic Activity :
- ADME Properties :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Similarity Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-fluoropyridine | Pyridine ring, amino group | Single fluorine substituent |
| 4-Fluoroaniline | Aromatic amine structure | Lacks pyridine ring |
| 3,5-Dichloropyridin-2-ylmethanamine | Similar halogenated pyridine structure | Contains chlorine instead of fluorine |
This table highlights how this compound stands out due to its specific substitution pattern that influences its biological activity.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study 1 : A study on enzyme inhibition demonstrated that derivatives of this compound exhibited varying degrees of potency against specific targets such as protein kinases involved in tumor growth.
- Case Study 2 : In a malaria model using Plasmodium berghei, the compound was administered orally and showed significant efficacy in reducing parasitemia levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
